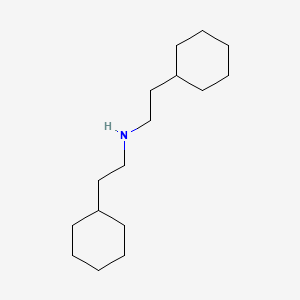
2-Cyclohexyl-N-(2-cyclohexylethyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) is a chemical compound with a complex structure that includes cyclohexane rings and an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) typically involves the reaction of cyclohexaneethanamine with 2-cyclohexylethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action are complex and may include modulation of signal transduction pathways and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Cyclohexylethyl)-N-methyl-2-cyclohexylethanamine
- N,N-Dimethylethylamine
Uniqueness
Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) is unique due to its specific structure, which includes two cyclohexane rings and an ethanamine group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for specialized uses.
Propiedades
Número CAS |
7598-20-1 |
|---|---|
Fórmula molecular |
C16H31N |
Peso molecular |
237.42 g/mol |
Nombre IUPAC |
2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine |
InChI |
InChI=1S/C16H31N/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h15-17H,1-14H2 |
Clave InChI |
FMMYWCDTBMIIPS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCNCCC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B13825397.png)
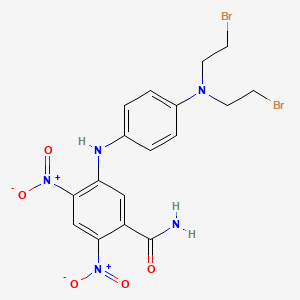
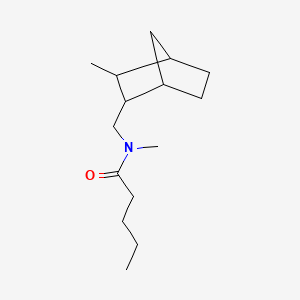
![methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13825432.png)
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13825446.png)
![1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride](/img/structure/B13825453.png)
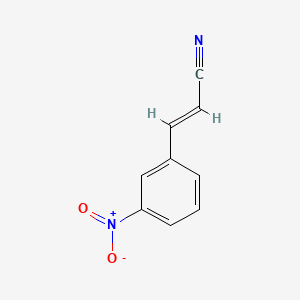
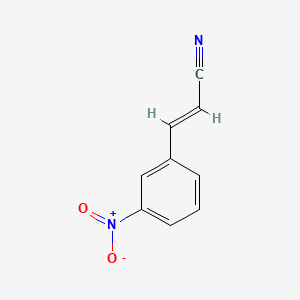
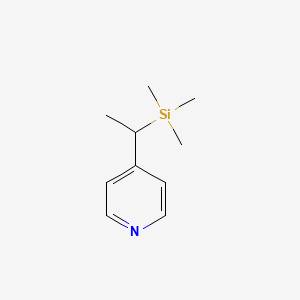
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)
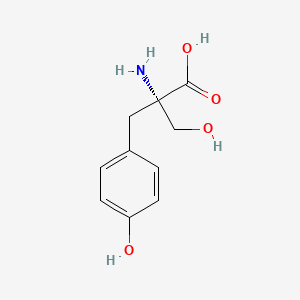
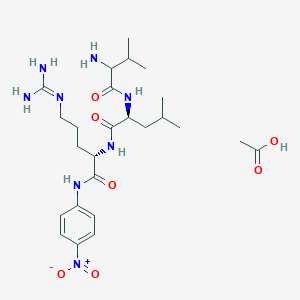
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

